2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one
Description
2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound featuring an indole and quinazolinone moiety
Properties
Molecular Formula |
C26H21N3O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H21N3O2/c1-3-28-23-15-9-6-11-18(23)20(25(28)30)16-24-27-21-13-7-5-12-19(21)26(31)29(24)22-14-8-4-10-17(22)2/h4-16H,3H2,1-2H3/b20-16- |
InChI Key |
PNNWYAGWWPVBRR-SILNSSARSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indoles . The quinazolinone moiety can be synthesized through cyclization reactions involving anthranilic acid derivatives and isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazolinone structure may also interact with DNA and proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds such as quinazoline and its derivatives are structurally related and have comparable chemical properties.
Uniqueness
2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combined indole and quinazolinone structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
